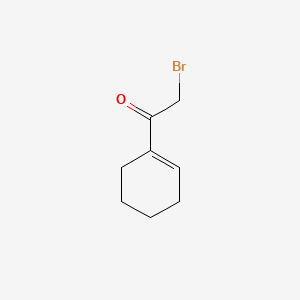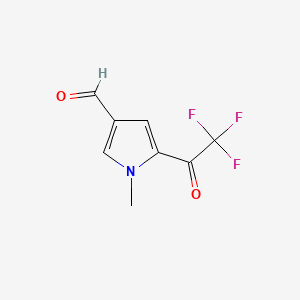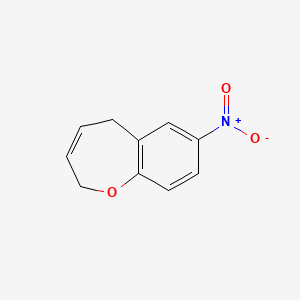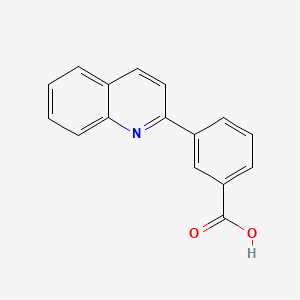![molecular formula C36H27N5O7S B590687 3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3- CAS No. 133118-06-6](/img/no-structure.png)
3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE” is a chemiluminescence reagent . It has a molecular formula of C36H27N5O7S and a molecular weight of 673.69 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of atoms and functional groups. It includes a fluoresceinyl group, a thioureido group, and an imidazo[1,2-a]pyrazin-3-one group .Physical And Chemical Properties Analysis
This compound is an orange to brown to dark red powder or crystal . It has a predicted boiling point of 891.2±75.0 °C and a predicted density of 1.55±0.1 g/cm3 . It is practically insoluble in water .Wissenschaftliche Forschungsanwendungen
Tumor Localization and Imaging
FCLA has been employed as a sensitive and specific chemiluminescence probe for singlet oxygen and superoxide detection. This capacity is leveraged in novel methods for tumor localization. When used in conjunction with photosensitization reactions, FCLA can serve as an optical reporter of singlet oxygen produced, enabling the imaging and detection of superficial tumors. This application was demonstrated through experiments involving the photosensitization reaction of hematoporphyrin derivative, with FCLA used to image tumor-bearing mice, suggesting potential for non-invasive tumor detection and diagnosis (Wang et al., 2002).
Monitoring in Photodynamic Therapy
In photodynamic therapy (PDT), the effectiveness of treatment is closely linked to the production of singlet oxygen. FCLA has been applied to monitor this production in real-time during PDT treatments. Its long chemiluminescence lifetime, when compared to direct luminescence from singlet oxygen, allows for the use of conventional optical detectors to monitor singlet oxygen production without interference from the irradiation light. This application offers a sensitive method for evaluating PDT treatment effectiveness, with potential for real-time, in vivo monitoring of singlet oxygen production (Wei et al., 2007).
Sonodynamic Action Detection
FCLA's chemiluminescence properties have been used to detect active oxygen species during sonodynamic action, both in vitro and in vivo. The compound's specificity for singlet oxygen and superoxide anion allows for the real-time detection of oxygen free radicals formed during the sonosensitization of hematoporphyrin derivative. This detection capability underpins a tumor-imaging method based on sonodynamic chemiluminescence, presenting a novel approach for tumor diagnosis with potential clinical applications (He et al., 2002).
Detection of Reactive Oxygen Species in Biological Systems
FCLA's ability to react with singlet oxygen and superoxide anion to emit light has been utilized in the detection of these reactive oxygen species in various biological systems. This includes applications in studying the generation of superoxide anions in red tide algae and the detection of active oxygen species in leukocyte systems, illustrating the compound's versatility as a tool for biological and environmental research (Shimada et al., 1993).
Safety And Hazards
The safety data sheet for this compound suggests that it should be handled with care. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately. In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-' involves the reaction of 2-methylimidazo[1,2-a]pyrazin-3-one with 4-(2-aminoethyl)phenol, followed by the addition of 2-chloroethanol and 4-(2-aminoethyl)phenyl isothiocyanate. The resulting product is then reacted with 5-fluoresceinylamine to obtain the final compound.", "Starting Materials": [ "2-methylimidazo[1,2-a]pyrazin-3-one", "4-(2-aminoethyl)phenol", "2-chloroethanol", "4-(2-aminoethyl)phenyl isothiocyanate", "5-fluoresceinylamine" ], "Reaction": [ "Step 1: 2-methylimidazo[1,2-a]pyrazin-3-one is reacted with 4-(2-aminoethyl)phenol in the presence of a base to form a substituted imidazo[1,2-a]pyrazine intermediate.", "Step 2: The intermediate is then reacted with 2-chloroethanol to form a substituted imidazo[1,2-a]pyrazin-3-ol intermediate.", "Step 3: The imidazo[1,2-a]pyrazin-3-ol intermediate is reacted with 4-(2-aminoethyl)phenyl isothiocyanate to form a substituted thiourea intermediate.", "Step 4: The thiourea intermediate is then reacted with 5-fluoresceinylamine to form the final compound, 3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-." ] } | |
CAS-Nummer |
133118-06-6 |
Produktname |
3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3- |
Molekularformel |
C36H27N5O7S |
Molekulargewicht |
673.7 |
IUPAC-Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethylcarbamothioylamino]benzoic acid |
InChI |
InChI=1S/C36H27N5O7S/c1-19-34(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)47-13-12-37-36(49)40-21-4-9-25(28(14-21)35(45)46)33-26-10-5-22(42)15-30(26)48-31-16-23(43)6-11-27(31)33/h2-11,14-18,38,42H,12-13H2,1H3,(H,45,46)(H2,37,40,49) |
InChI-Schlüssel |
YYUZSXBBPFXFGS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
Herkunft des Produkts |
United States |
Q & A
Q1: How does FCLA enable the detection of singlet oxygen during PDT?
A: FCLA acts as a chemiluminescent probe for reactive oxygen species (ROS), specifically singlet oxygen (¹O₂) and superoxide, generated during PDT [, , ]. Upon reacting with these ROS, FCLA undergoes a chemical reaction that leads to the emission of photons, detectable as chemiluminescence (CL) []. This CL signal, with a peak at 525nm, is directly proportional to the amount of ROS present, offering a real-time measure of ROS generation during PDT [, ].
Q2: What are the advantages of using FCLA over traditional methods for singlet oxygen detection in PDT?
A: Direct measurement of singlet oxygen luminescence is challenging due to its short lifetime and weak signal []. FCLA offers several advantages:
- Sensitivity: FCLA exhibits high sensitivity in detecting singlet oxygen, even at low concentrations [].
- Real-Time Monitoring: FCLA-CL allows for real-time monitoring of singlet oxygen production during PDT, providing valuable insights into treatment dynamics [, ].
- Simplified Detection: Unlike direct ¹O₂ luminescence, FCLA-CL can be detected using conventional optical detectors, making it a more practical approach [].
Q3: Has the relationship between FCLA-CL signal and PDT treatment efficacy been investigated?
A: Yes, studies have shown a direct correlation between FCLA-CL intensity and the cytotoxicity induced by PDT in lymphoma cells []. This suggests that FCLA-CL could serve as a potential real-time dosimeter for PDT, allowing for better control and optimization of treatment protocols [].
Q4: Beyond PDT, are there other potential applications for FCLA in research?
A4: The high sensitivity and specificity of FCLA towards ¹O₂ and superoxide make it a promising tool for various research applications:
- Investigating oxidative stress: FCLA could be used to study oxidative stress in biological systems, providing insights into diseases and cellular processes [].
- Evaluating antioxidant activity: The ability of FCLA to detect ROS can be utilized to assess the efficacy of antioxidant compounds and therapies [].
- Visualizing ROS generation: Using fluorescence microscopy, FCLA has been successfully employed to visualize the localized production of superoxide in the red tide alga Chattonella antiqua []. This technique could be further explored to study ROS generation in various biological models.
Q5: What are the limitations of using FCLA for singlet oxygen detection?
A5: While FCLA presents significant advantages, it is essential to consider potential limitations:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,4]Dioxino[2,3-d]pyrimidine](/img/structure/B590623.png)
